Product packaging for Disperse Red 1-d3(Cat. No.:CAS No. 947601-97-0)

Disperse Red 1-d3

Cat. No.: B1357178
CAS No.: 947601-97-0
M. Wt: 317.36 g/mol
InChI Key: FOQABOMYTOFLPZ-FIBGUPNXSA-N
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Description

Fundamental Principles of Azo Chromophores in Organic Chemistry Research

Azo chromophores, characterized by the -N=N- functional group, are a cornerstone of dye chemistry and are extensively studied in organic chemistry. The defining feature of these compounds is their ability to absorb light in the visible region of the electromagnetic spectrum, which is a direct result of the conjugated system created by the aromatic rings linked by the azo bridge. The color of an azo dye can be tuned by the strategic placement of electron-donating and electron-accepting groups on the aromatic rings. researchgate.net

In the case of Disperse Red 1, the molecule possesses an electron-donating N-ethyl-N-(2-hydroxyethyl)amino group and an electron-accepting nitro group, which creates a "push-pull" system. researchgate.net This electronic asymmetry is fundamental to its properties. A key characteristic of azo chromophores is their ability to undergo reversible trans-cis photoisomerization upon exposure to light of a specific wavelength. mdpi.com The more stable trans isomer can be converted to the cis isomer, and this process can be reversed either by light of a different wavelength or by thermal relaxation. mdpi.com This photo-switching behavior is the basis for many of its applications in photoresponsive materials.

Disperse Red 1 as a Model Compound for Non-Linear Optical and Photoresponsive Materials

Disperse Red 1 is a benchmark chromophore in the development of materials with non-linear optical (NLO) properties. researchgate.net NLO materials are substances whose optical properties, such as refractive index, change in response to the intensity of incident light. This phenomenon arises from the interaction of the light's electromagnetic field with the material's molecular structure. The "push-pull" nature of Disperse Red 1's electronic structure leads to a large molecular hyperpolarizability, a key factor for second-order NLO effects. researchgate.net When incorporated into polymer matrices, these chromophores can be aligned to create materials with a significant electro-optic effect, which is crucial for applications in electro-optical switches and modulators. researchgate.net

Furthermore, the photoisomerization capability of Disperse Red 1 makes it a prime candidate for creating photoresponsive materials. specificpolymers.com When embedded in a polymer host, the repeated trans-cis-trans isomerization cycles induced by polarized light can lead to the reorientation of the dye molecules. aip.org This molecular reorientation can, in turn, induce macroscopic changes in the material, such as the formation of surface relief gratings or changes in mechanical properties. These light-induced effects are being explored for applications in optical data storage, holography, and the development of light-controlled actuators. researchgate.netoptica.org

Significance of Deuterium (B1214612) Labeling in Chemical and Materials Science Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in chemical and materials science research. acs.orgchemrxiv.org The primary advantage of this technique lies in the mass difference between hydrogen and deuterium, which allows for the differentiation of labeled and unlabeled molecules using mass spectrometry. vulcanchem.comnih.gov This makes deuterated compounds invaluable as internal standards for accurate quantification in complex mixtures, such as environmental or biological samples. vulcanchem.com

In materials science, deuterium labeling is particularly useful in neutron scattering experiments. nih.gov The different neutron scattering lengths of hydrogen and deuterium allow researchers to selectively highlight or mask specific parts of a molecular assembly, providing detailed information about the structure and dynamics of materials at the molecular level. nih.gov Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can be harnessed to probe reaction mechanisms and, in some cases, to enhance the stability and performance of organic electronic devices like organic light-emitting diodes (OLEDs). acs.orgscielo.org.mx

Scope and Academic Relevance of Research on Disperse Red 1-d3

Research on this compound primarily focuses on its application as an isotopically labeled internal standard for the quantitative analysis of Disperse Red 1. vulcanchem.com Its formal name is 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol. vulcanchem.com The presence of three deuterium atoms creates a distinct mass shift that enables precise measurement of the parent compound in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com This is particularly relevant in environmental monitoring, where accurate detection of disperse dyes is crucial.

The academic relevance of this compound extends beyond its role as an analytical standard. By using this labeled compound in conjunction with its non-deuterated counterpart, researchers can gain deeper insights into the mechanisms of photoisomerization and molecular reorientation in photoresponsive materials. The subtle differences in vibrational frequencies and bond strengths introduced by deuterium labeling can be probed using spectroscopic techniques to refine models of these photophysical and photochemical processes.

Compound Information

Compound Name
Disperse Red 1
This compound
Disperse Orange 3
Disperse Blue 35
Disperse Yellow 3
Disperse Orange 1
Disperse Red 17
Disperse Blue 106
Disperse Blue 124
para-phenylenediamine
Disperse Red 343
Polymethyl-methacrylate-co-glycidyl methacrylate
Poly(cyano phenylene sulfide)
Poly(methyl methacrylate)
Poly(ethyl methacrylate)

Interactive Data Table: Properties of Disperse Red 1 and this compound

PropertyDisperse Red 1This compound
Chemical Formula C₁₆H₁₈N₄O₃ C₁₆H₁₅D₃N₄O₃
Molecular Weight 314.34 g/mol 317.36 g/mol
Appearance Dark red powder chemicalbook.comDark Red Solid
Melting Point 160-162 °C Not specified
λmax 502 nm Not specified
CAS Number 2872-52-8 947601-97-0 vulcanchem.com
Synonyms 2-((4-((4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)ethanol2-{Ethyl-D3-[4-(4-nitrophenylazo)-phenyl]-amino}-ethanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O3 B1357178 Disperse Red 1-d3 CAS No. 947601-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQABOMYTOFLPZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583548
Record name 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-97-0
Record name 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol
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Record name 947601-97-0
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Synthetic Methodologies for Deuterated Disperse Red 1

Strategies for Site-Specific Deuterium (B1214612) Incorporation via Diazo and Coupling Reactions

The fundamental approach to synthesizing azo dyes like Disperse Red 1 involves a two-step process: diazotization followed by a coupling reaction. ftstjournal.comijirset.commdpi.com This traditional method is adapted for the synthesis of Disperse Red 1-d3, with the key modification being the use of a deuterated precursor.

The general synthesis proceeds as follows:

Diazotization: An aromatic primary amine, in this case, a non-deuterated precursor like 4-nitroaniline (B120555), is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. mdpi.comnih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. For this compound, this coupling component is the deuterated precursor, N-ethyl-N-(2-hydroxyethyl)aniline-d3. The coupling reaction typically occurs at a controlled pH to yield the final deuterated azo dye. rsc.org

Site-specific deuterium incorporation is achieved by using a precursor molecule where the deuterium atoms are already present in the desired location. In the case of this compound, the three deuterium atoms are located on the terminal methyl group of the N-ethyl substituent. vulcanchem.com This ensures that the isotopic label is in a stable position within the molecule and is not lost during the synthesis or subsequent analytical applications.

Precursor Design and Synthesis for Efficient Deuteration (e.g., N-ethyl-2,2,2-D3)

One common strategy for introducing a deuterated ethyl group is through the use of deuterated ethylating agents. For example, a suitable N-alkylation reaction could be employed where N-(2-hydroxyethyl)aniline is reacted with a deuterated ethyl halide (e.g., bromoethane-d3 or iodoethane-d3) in the presence of a base.

Alternatively, reductive amination using a deuterated acetaldehyde (B116499) (acetaldehyde-d3) and a reducing agent could be another viable route. The design of the precursor synthesis aims for high isotopic enrichment, ensuring that the final this compound has a high percentage of deuterium atoms at the specified positions. The purity of the deuterated precursor is paramount to the purity of the final product.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the isotopic purity of this compound. Several factors are controlled during the synthesis:

Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. Therefore, maintaining a low temperature, typically between 0 and 5 °C, is essential to prevent decomposition of the diazonium salt and unwanted side reactions. mdpi.com

pH Control: The pH of the coupling reaction is a critical parameter. For coupling with N-alkylanilines, the reaction is generally carried out under acidic conditions to ensure the stability of the diazonium salt and to control the position of the coupling on the aromatic ring of the coupling component. rsc.org

Stoichiometry of Reactants: The molar ratios of the reactants, including the diazonium salt and the deuterated coupling component, are carefully controlled to ensure complete reaction and to minimize the formation of byproducts. google.com

Solvent System: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aqueous media are commonly used for diazotization and coupling reactions. google.com

The isotopic purity of the final product is directly dependent on the isotopic purity of the deuterated precursor. It is essential to use a precursor with a high degree of deuteration to achieve a high isotopic purity in the final this compound. Commercial sources often specify the atom percent of deuterium, with values typically around 98% being common.

Table 1: Key Parameters for the Synthesis of Azo Dyes

ParameterTypical ConditionsRationale
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt. mdpi.com
Coupling Reaction pH AcidicEnsures stability of the diazonium salt and directs the coupling position. rsc.org
Reactant Molar Ratio Equimolar or slight excess of one reactantMaximizes yield and minimizes unreacted starting materials. google.com
Solvent Aqueous mediaGood solubility for reactants and facilitates the ionic reaction mechanism. google.com

Purification Techniques for Deuterated Azo Dyes

After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and inorganic salts. Common purification techniques for azo dyes include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude dye is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the purified dye to crystallize out while impurities remain in the solution. ftstjournal.com

Chromatography: Techniques such as column chromatography are effective for separating the desired deuterated dye from structurally similar impurities. High-performance liquid chromatography (HPLC) is often used for both purification and to assess the purity of the final product. nih.gov

Washing: The purified dye is often washed with water to remove any residual salts and then with a non-polar solvent to remove organic impurities. The final product is then dried. google.com

The purity of the final product is typically assessed using techniques like HPLC, which can separate the deuterated dye from any non-deuterated Disperse Red 1 and other impurities. Mass spectrometry is used to confirm the molecular weight and the isotopic enrichment of the this compound.

Advanced Spectroscopic Characterization of Disperse Red 1 D3

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ²H-NMR) for Structural Confirmation and Deuterium (B1214612) Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Disperse Red 1-d3, NMR is crucial for confirming the molecular structure and pinpointing the location of the deuterium atoms.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group are of particular interest. The parent compound, Disperse Red 1, would show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. However, in this compound, the deuterium substitution is on the terminal methyl group of the N-ethyl substituent. vulcanchem.com This results in the disappearance or significant reduction of the characteristic methyl triplet in the ¹H-NMR spectrum. The methylene protons adjacent to the deuterated methyl group would exhibit a simplified signal, appearing as a singlet or a slightly broadened peak due to the much smaller coupling constant between proton and deuterium. Aromatic protons are expected to appear in the range of 6.90 to 8.55 ppm. researchgate.net

²H-NMR (Deuterium NMR): ²H-NMR spectroscopy directly observes the deuterium nuclei. For this compound, a single resonance peak would be expected in the ²H-NMR spectrum, confirming the presence and chemical environment of the deuterium atoms on the ethyl group. This provides unambiguous evidence of successful deuteration at the intended position.

A representative, though general, table of expected NMR shifts is provided below. Actual shifts can vary based on the solvent and experimental conditions.

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹HAromatic-H6.90 - 8.55Multiplet
¹H-CH₂- (next to N)~3.6Triplet
¹H-CH₂- (next to OH)~3.8Triplet
¹³CAromatic-C110 - 155Singlet
¹³C-CH₂- (next to N)~48Singlet
¹³C-CH₂- (next to OH)~59Singlet
¹³C-CD₃Shifted upfield from typical -CH₃Triplet
²H-CD₃Specific to deuterated speciesSinglet

Mass Spectrometric Analysis (e.g., LC-MS, LC-MS/MS) for Molecular Identity and Isotopic Enrichment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Coupled with liquid chromatography (LC), it allows for the separation and identification of components in a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): For this compound, LC-MS analysis is essential for confirming its molecular identity. The molecular weight of Disperse Red 1 is 314.34 g/mol . worlddyevariety.com With the substitution of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2), the molecular weight of this compound is expected to be approximately 317.36 g/mol . In an LC-MS experiment, the [M+H]⁺ ion for this compound would be observed at a mass-to-charge ratio (m/z) of approximately 318, which is 3 units higher than the corresponding ion for the non-deuterated Disperse Red 1 (m/z ~315). vulcanchem.com This mass shift is a clear indicator of the presence of the three deuterium atoms.

LC-MS/MS (Tandem Mass Spectrometry): LC-MS/MS provides further structural information through fragmentation analysis. By selecting the parent ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragment ions containing the deuterated ethyl group will also exhibit a mass shift of +3 Da compared to the fragments of the non-deuterated compound. This confirms that the deuterium labeling is located on the ethyl group and has not been scrambled to other positions in the molecule.

Isotopic Enrichment: The relative intensities of the mass peaks for this compound and any residual non-deuterated Disperse Red 1 in the mass spectrum can be used to determine the isotopic enrichment of the sample. A high isotopic enrichment is crucial for its use as an internal standard in quantitative analysis.

Technique Information Obtained Expected m/z for [M+H]⁺
LC-MSMolecular Weight Confirmation~318
LC-MS/MSStructural Fragmentation & Deuterium LocationParent ion at ~318, fragments with +3 Da shift
Isotopic Enrichment AnalysisPurity of Deuterated CompoundComparison of peak intensities at m/z ~315 and ~318

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Molecular Fingerprinting and Isotopic Shifts

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of Disperse Red 1 exhibits characteristic absorption bands corresponding to its various functional groups. These include the N-H stretching, C-H stretching of the aromatic and aliphatic groups, the azo (-N=N-) stretching, and the nitro (NO₂) group stretching vibrations. In the FTIR spectrum of this compound, the most significant change is expected in the C-D stretching region. The C-D stretching vibrations occur at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). This isotopic shift is a direct consequence of the heavier mass of deuterium.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR. The azo (-N=N-) bond, being symmetrical, often gives a strong signal in the Raman spectrum. Similar to FTIR, the C-D stretching vibrations in this compound will appear at a lower wavenumber than the C-H stretches.

The table below summarizes key vibrational modes and their expected frequencies.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Aromatic)Ar-H3000 - 3100FTIR, Raman
C-H Stretch (Aliphatic)-CH₂-2850 - 2960FTIR, Raman
C-D Stretch-CD₃2100 - 2200FTIR, Raman
N=N StretchAzo group~1421FTIR, Raman
NO₂ Stretch (asymmetric)Nitro group1500 - 1550FTIR
NO₂ Stretch (symmetric)Nitro group1330 - 1370FTIR

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its color and luminescent properties.

UV-Vis Spectroscopy: Disperse Red 1 is a colored dye due to its extended π-conjugated system, which includes the azo linkage and the aromatic rings with donor and acceptor groups. The UV-Vis absorption spectrum of Disperse Red 1 typically shows a strong absorption band in the visible region, responsible for its red color, with a maximum absorption wavelength (λmax) around 502 nm. This band is attributed to a π→π* electronic transition. A weaker n→π* transition is also present at longer wavelengths. The deuteration in this compound is not expected to significantly alter the electronic structure, and therefore, its UV-Vis spectrum will be nearly identical to that of the non-deuterated compound.

Fluorescence Spectroscopy: While many azo dyes are not strongly fluorescent due to efficient non-radiative decay pathways, Disperse Red 1 does exhibit weak fluorescence. The fluorescence emission spectrum provides information about the energy of the first excited singlet state. Similar to the absorption spectrum, the fluorescence spectrum of this compound is expected to be very similar to that of Disperse Red 1.

Spectroscopic Property Typical Wavelength (nm) Electronic Transition
λmax (Absorption)~502π→π*
Fluorescence Emission>520S₁ → S₀

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption spectroscopy is a pump-probe technique that allows for the study of short-lived excited states and their relaxation dynamics on ultrafast timescales (femtoseconds to nanoseconds).

For Disperse Red 1, transient absorption studies have revealed the dynamics of its photoisomerization process. nih.gov Upon photoexcitation, the molecule can isomerize from the more stable trans-isomer to the cis-isomer. The excited state decays rapidly, with time constants in the picosecond range, through internal conversion back to the ground state of either the trans or cis form. nih.gov The deuteration in this compound is unlikely to have a major impact on these ultrafast electronic relaxation processes, as they are primarily governed by the electronic structure of the chromophore. However, subtle effects on the vibrational relaxation and intersystem crossing rates might be observable. The study of these dynamics is crucial for understanding the photostability of the dye.

Theoretical and Computational Investigations of Disperse Red 1 and Its Deuterated Variant

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for studying the electronic properties and absorption spectra of azo dyes like Disperse Red 1. researchgate.netresearchgate.net These quantum chemical calculations are crucial for understanding the relationship between molecular structure and optical properties.

Numerous studies have employed DFT to optimize the ground-state geometry of both the trans and cis isomers of DR1. researchgate.net The more stable trans isomer is largely planar, while the higher-energy cis form is significantly distorted. researchgate.net A variety of DFT functionals, including the B3LYP hybrid functional and long-range corrected functionals like CAM-B3LYP, LC-ωPBE, and ωB97XD, have been used in conjunction with basis sets such as 6-31G(d,p) to analyze the molecule's electronic characteristics. researchgate.net

TD-DFT is particularly effective for the quantitative evaluation of photoabsorption energies and the corresponding oscillator strengths. researchgate.net Calculations have successfully reproduced the experimentally observed absorption bands, assigning the main visible absorption band (around 500 nm) to a π–π* charge transfer (CT) transition between the electron-donating N,N-diethylamino group and the electron-accepting nitro group. aip.org A weaker, lower-energy n–π* transition is also predicted, though it is often obscured by the much stronger π–π* band. aip.org

Key electronic properties calculated for Disperse Red 1 using these methods are summarized in the table below. As isotopic substitution has a negligible effect on the electronic potential energy surface, the electronic structure and spectra of Disperse Red 1-d3 are expected to be virtually identical to those of the non-deuterated compound. escholarship.org

Computational MethodPropertyCalculated ValueReference
TD-DFT/B3LYP/6-311++G(d,p)Electronic Transition (π–π)~500 nm aip.org
TD-DFT/B3LYP/6-31GFluorescence Quantum Yield (in alcohols)up to 10-3 researchgate.net
DFT/B3LYP/6-311++G(d,p)First Hyperpolarizability (β)Indicates good nonlinear optical potential researchgate.net
TD-DFTOrder of Excited StatesS1(nπ), S2(ππ) aip.orgnih.gov

Computational Modeling of Photoisomerization Pathways (Trans-Cis Isomerization)

The photochromic behavior of Disperse Red 1 is governed by its reversible trans-cis isomerization around the central nitrogen-nitrogen double bond (N=N). Computational modeling has been instrumental in elucidating the mechanistic pathways of this photoinduced process. nih.govresearchgate.net

Theoretical studies indicate that upon photoexcitation, the isomerization does not follow a simple inversion mechanism at one of the nitrogen atoms. Instead, the favored pathway for photoisomerization is a rotation around the N=N bond. nih.govresearchgate.net Quantum chemical calculations reveal that for the inversion pathway, the ground and excited state energy surfaces remain well-separated, making it an unlikely route for photo-reaction. nih.gov The rotational pathway, however, leads to a region where the excited-state and ground-state potential energy surfaces can cross, facilitating efficient non-radiative decay back to the ground state. nih.govresearchgate.net

The generally accepted sequence for the trans → cis photoisomerization is as follows:

Initial excitation from the ground state (S₀) to a bright ππ* excited state (often S₂). nih.gov

Ultrafast internal conversion (<0.2 ps) to the lowest singlet excited state (S₁), which has nπ* character. nih.govresearchgate.net

The molecule evolves on the S₁ potential energy surface, proceeding along the rotational coordinate.

The system reaches a conical intersection, a point of degeneracy between the S₁ and S₀ states, which allows for rapid, non-radiative decay back to the ground state potential energy surface. aip.org

From the conical intersection, the molecule relaxes into the potential wells of either the trans or cis isomer on the ground state surface. aip.org

The dynamics of traversing this pathway, particularly the rate of isomerization, can be influenced by isotopic substitution. For this compound, a kinetic isotope effect (KIE) may be observed, potentially altering the isomerization quantum yield and relaxation timescales compared to the non-deuterated molecule, due to the difference in mass and zero-point vibrational energies. escholarship.org

Simulation of Vibrational Frequencies and Prediction of Deuterium (B1214612) Isotope Effects on Spectroscopic Signatures

Vibrational spectroscopy, in tandem with computational simulations, offers a detailed probe of molecular structure and bonding. DFT calculations are widely used to predict the vibrational frequencies of molecules like Disperse Red 1. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a full vibrational spectrum can be simulated. uni-muenchen.de

The primary effect of isotopic substitution, such as replacing hydrogen with deuterium in this compound, is the change in atomic mass. uni-muenchen.de This mass change significantly affects the vibrational frequencies of modes involving the substituted atom, while leaving the electronic potential energy surface unchanged. escholarship.org According to the simple harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, C-D, N-D, or O-D bonds will vibrate at lower frequencies than their C-H, N-H, or O-H counterparts.

This phenomenon, known as the deuterium isotope effect, provides a powerful tool for assigning specific peaks in an experimental vibrational spectrum (e.g., Infrared or Raman). By comparing the simulated spectra of Disperse Red 1 and this compound, one can unambiguously identify vibrational modes associated with the deuterated sites. The precise location of the three deuterium atoms in "this compound" is crucial for prediction; assuming substitution on the ethyl group (e.g., -CH₂-CD₃ or -CD₂-CH₃), the most pronounced effects would be seen in the C-D stretching, bending, and rocking modes.

The table below illustrates the theoretically expected shifts for characteristic vibrational modes upon deuteration.

Vibrational ModeTypical Frequency Range (C-H) (cm-1)Predicted Frequency Range (C-D) (cm-1)Approximate Frequency Ratio (νHD)
Stretching (ν)2850–30002100–2250~1.35
Bending/Scissoring (δ)1350–1470950–1050~1.3–1.4
Rocking/Wagging (ρ/ω)720–1300550–950~1.2–1.4

Note: The values are representative and the exact frequencies and ratios for this compound would require specific DFT calculations.

Energy Surface Mapping and Conical Intersection Analysis in Photoinduced Processes

The key to understanding the ultrafast dynamics of photoinduced processes like isomerization lies in mapping the potential energy surfaces (PES) of the molecule's electronic states. Computational chemistry allows for the detailed exploration of these high-dimensional surfaces. researchgate.net

For Disperse Red 1, theoretical studies focus on mapping the ground state (S₀) and the first few excited singlet states (S₁, S₂). The photoisomerization process is a journey for the molecule across these surfaces. aip.org A crucial feature of these maps is the identification of conical intersections (CIs), which are points or seams of degeneracy where two electronic states have the same energy. nih.govresearchgate.net These CIs act as efficient funnels for rapid, non-radiative transitions between electronic states, explaining why many azo dyes like DR1 have very low fluorescence quantum yields. researchgate.net

Computational analyses have shown that for DR1, a CI between the S₁ and S₀ states is accessible following photoexcitation, specifically when the molecule undergoes rotation around the N=N double bond. nih.govresearchgate.net The pathway involves the molecule moving from the Franck-Condon region on the excited-state surface towards this CI. aip.org Once the molecule passes through the CI, it returns to the ground-state surface in a highly vibrationally excited state, from which it can relax to form either the stable trans isomer or the metastable cis isomer. aip.org

Applications of Disperse Red 1 D3 in Analytical Chemistry and Mechanistic Studies

Development of Disperse Red 1-d3 as an Internal Standard for Quantitative Analysis by Mass Spectrometry

The primary and most significant application of this compound is as an internal standard for the precise quantification of Disperse Red 1 in various samples. vulcanchem.com In quantitative mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. vulcanchem.com

The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (Disperse Red 1). vulcanchem.com The deuterated standard co-elutes with the native analyte during chromatography and exhibits identical ionization behavior in the mass spectrometer's ion source. However, due to the mass difference, the instrument can distinguish between the two compounds. vulcanchem.com The molecular ion and fragment ions of this compound appear at a mass-to-charge ratio (m/z) that is three units higher than those of Disperse Red 1. vulcanchem.com

By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, any variations in sample preparation (e.g., extraction efficiency), injection volume, or instrument response can be effectively corrected. This is because both the analyte and the standard are affected proportionally by these variations. This methodology significantly improves the reliability and reproducibility of quantitative results, which is crucial for regulatory monitoring and research applications. vulcanchem.com

Table 1: Mass Spectrometric Properties of Disperse Red 1 and its Deuterated Internal Standard

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometric Transitions (m/z)Role in Analysis
Disperse Red 1 C₁₆H₁₈N₄O₃314.34[Analyte-specific transitions]Analyte
This compound C₁₆H₁₅D₃N₄O₃317.36[Transitions +3 Da vs. Analyte]Internal Standard

Implementation in Methodologies for Trace Detection of Disperse Red 1 in Complex Matrices

The widespread use of Disperse Red 1 in the textile industry has led to concerns about its release into the environment and potential presence in consumer products. oup.comglpbio.com Consequently, there is a high demand for sensitive and robust analytical methods to detect and quantify trace levels of this dye in complex matrices such as wastewater, surface water, soil, and textiles. vulcanchem.comoup.com

This compound is instrumental in the development and validation of such methods. vulcanchem.com Analytical techniques like solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) have been optimized for monitoring disperse azo dyes in environmental water samples. oup.comnih.gov In these methods, this compound compensates for matrix effects—the suppression or enhancement of the analyte signal caused by co-extracting compounds from the sample matrix—which are a common challenge in environmental analysis. vulcanchem.com

Research has demonstrated the successful application of these methods in real-world scenarios. For instance, Disperse Red 1 has been detected in the treated effluent of textile dye industries and in receiving water bodies at concentrations ranging from nanograms to micrograms per liter. oup.comnih.govresearchgate.net The use of this compound as an internal standard ensures that the quantification of the dye at these low levels is accurate and defensible, which is essential for assessing environmental contamination and the effectiveness of wastewater treatment processes. vulcanchem.comoup.com

Table 2: Performance Characteristics of an SPE-LC-ESI-MS/MS Method for Disperse Dye Analysis in Water

ParameterPerformance MetricSource
Limit of Detection (LOD) ~2.0 ng/L oup.comnih.gov
Limit of Quantification (LOQ) ~8.0 ng/L oup.comnih.gov
Linearity Range 2.0 - 100.0 ng/mL oup.comnih.gov
Intra-day Precision (RSD) < 6% oup.comnih.gov
Inter-day Precision (RSD) < 13% oup.comnih.gov
Average Recovery > 70% nih.gov

Employment in Kinetic Isotope Effect Studies to Elucidate Reaction Mechanisms of Azo Compounds

Deuterium-labeled compounds like this compound are valuable tools for investigating reaction mechanisms through the study of kinetic isotope effects (KIEs). symeres.comnih.gov A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound compared to the non-deuterated one. nih.govresearchgate.net

The degradation of azo dyes, including Disperse Red 1, can occur through various pathways, such as reductive cleavage of the azo bond (-N=N-) or oxidation of other parts of the molecule. ohsu.eduresearchgate.net By comparing the degradation rate of Disperse Red 1 with that of this compound under specific conditions (e.g., enzymatic degradation, advanced oxidation processes), researchers can gain insights into the reaction mechanism.

For example, if the degradation rate is significantly slower for this compound, it would suggest that the cleavage of a C-H bond on the ethyl group (where the deuterium (B1214612) atoms are located) is involved in the rate-limiting step of the degradation process. Conversely, if no significant KIE is observed, it would indicate that this bond is not broken in the rate-determining step, pointing towards other mechanisms, such as the initial attack on the azo linkage or the aromatic rings. symeres.com While specific KIE studies employing this compound are not prominently published, the principles are well-established and represent a key potential application for this compound in mechanistic research. symeres.comcdnsciencepub.com

Application as a Tracer in Environmental Fate and Biotransformation Research

Understanding the environmental fate and biotransformation of dyes like Disperse Red 1 is critical for assessing their environmental risk. Stable isotope-labeled compounds such as this compound serve as excellent tracers for these studies. vulcanchem.comnih.gov When a known amount of this compound is introduced into a model environmental system (e.g., a microbial culture, a soil microcosm, or an aquatic ecosystem), its path and transformation can be followed with high specificity using mass spectrometry. vulcanchem.com

The key advantage of using a labeled tracer is the ability to distinguish the compound and its degradation products from any pre-existing, unlabeled Disperse Red 1 or other interfering substances in the system. nih.gov Researchers can track the rate of degradation of the parent compound and identify its transformation products by searching for their characteristic isotopic signature.

The biotransformation of azo dyes often begins with the reductive cleavage of the azo bond, which results in the formation of aromatic amines. ohsu.eduresearchgate.net In the case of Disperse Red 1, this would yield 4-nitroaniline (B120555) and N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine. By using this compound as the tracer, the resulting N-(2,2,2-trideuterioethyl)-N-(2-hydroxyethyl)-p-phenylenediamine could be unambiguously identified, confirming this metabolic pathway. This approach allows for the detailed mapping of degradation pathways and the study of the persistence of the dye and its metabolites in various environmental compartments. vulcanchem.comresearchgate.net

Research on Disperse Red 1 and Advanced Material Composites

Fabrication and Optical Characterization of Disperse Red 1-Doped Polymer and Organic-Inorganic Hybrid Films

The creation and analysis of materials incorporating Disperse Red 1 are foundational to their application in advanced technologies. Fabrication methods are chosen to optimize the dispersion and stability of the DR1 molecules within a host matrix, while optical characterization confirms the material's suitability for specific light-based applications.

Fabrication Methods: The most common method for creating DR1-doped polymer films is spin-coating , where a solution containing the host polymer and dissolved DR1 is deposited onto a substrate. optica.orgoptica.org Polymers such as poly(methyl methacrylate) (PMMA) are frequently used due to their optical clarity and ease of processing. mdpi.comoptica.org Concentrations of DR1 in PMMA can be varied, with studies reporting weight percentages of 8%, 10%, and 12%. spiedigitallibrary.org Other polymer hosts include polysulfone resins, which offer good optical clarity and higher glass transition temperatures (140-190 °C) compared to PMMA. hkust.edu.hk For applications requiring specific geometries, such as optical fibers, DR1-doped PMMA can be drawn into fibers. mdpi.commdpi.com

For organic-inorganic hybrid films, the sol-gel process is a prevalent technique. This method allows for the creation of silica-based glass films at low temperatures, enabling the incorporation of organic molecules like DR1. optica.orgoptica.org These hybrid materials can be fabricated by doping DR1 into a sol-gel matrix, such as a germanium/Ormosil composite, or by covalently bonding the DR1 molecule to the silica (B1680970) network itself. acs.orgaip.org

Optical Characterization: A suite of analytical techniques is employed to determine the optical properties of these films.

Surface Plasmon Resonance (SPR) Spectroscopy and Ellipsometry are used to measure the complex refractive index and thickness of thin films. spiedigitallibrary.org

UV-Visible Spectroscopy is fundamental for analyzing the absorption spectrum of the material, which is dominated by the DR1 chromophore. spiedigitallibrary.orgoptica.org

The Maker Fringe Technique is a standard method for quantifying second-harmonic generation (SHG) and determining the second-order nonlinear optical coefficients of poled films. optica.org

Four-Wave Mixing experiments are used to investigate transient optical properties and the formation of light-induced gratings. optica.org

The characterization of these films reveals key performance metrics. For instance, sol-gel processed silica films with a high concentration of DR1 (2.2 × 10²¹ molecules/cm³) have demonstrated large second-order nonlinear optical coefficients. optica.org In DR1-doped sol-gel waveguides, optical losses in the telecommunications window are primarily caused by the vibrational overtones of O-H bonds from the matrix. optica.org

Table 1: Fabrication and Optical Properties of Disperse Red 1 Doped Films
Host MatrixFabrication MethodKey Optical Property MeasuredValue / FindingReference
Poly(methyl methacrylate) (PMMA)Spin-coatingComplex refractive index & thicknessDetermined for films ~58 nm thick with 8-12% DR1 w/w. spiedigitallibrary.org
Silica FilmSol-gel ProcessingSecond-order nonlinear coefficient (d₃₃)120 pm/V optica.org
Polysulfone ResinsDopingEffective second-order susceptibility (χ⁽²⁾eff)11 to 21 pm/V hkust.edu.hk
Germanium/Ormosil HybridSol-gel ProcessingFigure of Merit (FOM) for all-optical applicationsImproved FOM compared to DR1/polymer films. aip.org
PMMA FiberFiber DrawingYoung's Modulus and Glass Transition Temp (Tg)Doping with DR1 increases stiffness and Tg. mdpi.com

Investigation of Photo-Induced Reorientation and Photomechanical Effects in Functional Materials

The interaction of light with DR1-doped materials can induce significant changes in both molecular orientation and macroscopic physical shape, leading to photo-responsive behaviors.

Photo-Induced Reorientation: When irradiated with linearly polarized light, DR1 molecules undergo repeated trans-cis-trans isomerization cycles. acs.org Because the trans isomer has a rod-like shape with a strong absorption dipole moment along its axis, molecules oriented parallel to the light's polarization are preferentially excited. acs.org This selective excitation, combined with molecular motion, leads to a net reorientation of the chromophores to an alignment perpendicular to the polarization direction, where they are less likely to absorb photons. acs.org This process creates a macroscopic optical anisotropy in the material, such as dichroism and birefringence. researchgate.netaip.org

The efficiency of this reorientation is heavily dependent on the surrounding matrix. Studies on DR1 in poly(ethyl methacrylate) show that reorientation primarily occurs in "confined" local environments where the full isomerization process is sterically hindered. researchgate.netaip.org In more "roomy" environments, isomerization can occur without significant reorientation. researchgate.netaip.org The rigidity of the matrix is a critical factor; very rigid matrices can completely suppress the motion required for reorientation. acs.org

Photomechanical Effects: Light can also induce mechanical stress and strain in DR1-doped polymers. This photomechanical effect stems from two primary sources: photothermal heating and direct molecular shape changes. mdpi.commdpi.com

Photothermal Heating: Light absorbed by the DR1 dye is converted into heat, causing thermal expansion of the polymer matrix. mdpi.com

Molecular Isomerization: The structural change from the elongated trans form to the bent cis form can exert force on the surrounding polymer chains. mdpi.com

Comprehensive studies on DR1-doped PMMA fibers have shown that the photomechanical response is often dominated by the photothermal effect, with the direct contribution from molecular shape changes being negligible in those specific systems. mdpi.com However, other research has demonstrated clear photoexpansion in thin films with both reversible and irreversible components. Neutron reflectometry studies have confirmed this photoexpansion and also identified a unique photocontraction behavior that can occur at elevated temperatures. These effects can be harnessed to create light-activated devices, such as cantilevers made from dye-doped polymer fibers that bend upon illumination. semanticscholar.org

Development of Optically Driven Logic Gates and Photonic Devices Based on Disperse Red 1 Chromophores

The ability to control the optical properties of DR1-doped materials with light makes them prime candidates for the development of all-optical computing components and other photonic devices. researchgate.netoptica.org The goal of optical computing is to use photons instead of electrons to process information, which could lead to a dramatic increase in processing speed. aip.orgmdpi.com

DR1-based materials are being explored for a variety of photonic applications, including:

Optical Data Storage: The stable, light-induced reorientation of DR1 molecules allows for the writing and erasing of information in the form of holographic gratings. optica.orgacs.org

Optical Switching: The change in refractive index associated with isomerization can be used to switch a light signal on or off. researchgate.net

Electro-Optic Modulators: The combination of DR1's nonlinear optical properties with an applied electric field allows for the modulation of light. optica.org

A significant area of research is the creation of all-optical logic gates . Researchers have successfully demonstrated a three-input AND logic gate using a DR1-doped germanium/Ormosil organic-inorganic hybrid film. aip.orgaip.org The device operates based on a transient holographic grating created by the photoisomerization of DR1 molecules under laser illumination. aip.org By controlling the input light beams, the diffracted output beam can be made to represent the result of a logical AND operation. aip.orgaip.org This demonstrates the potential of DR1-based materials to serve as the building blocks for future optical circuits and processors. aip.org

Studies on the Influence of Dye-Matrix Interactions on Electro-Optical and Second-Order Nonlinear Optical Properties

The performance of DR1-based materials in electro-optic and nonlinear optical applications is critically dependent on the interaction between the DR1 dye and its host matrix. To achieve second-order nonlinear optical (NLO) effects like SHG, the material must lack centrosymmetry. This is accomplished by poling , a process where a strong DC electric field is applied to the material (typically heated above its glass transition temperature) to align the dipolar DR1 molecules. optica.orgoptica.org The alignment is then "frozen" in place by cooling the material. optica.org

The choice of matrix influences several key factors:

Chromophore Concentration: Sol-gel silica matrices have been shown to accommodate very high concentrations of DR1 (>40 wt.%), leading to exceptionally large NLO coefficients. optica.org

Temporal Stability: A major challenge in poled polymer systems is the gradual relaxation of the induced molecular alignment over time, which degrades the NLO properties. The rigidity of the matrix helps to lock the chromophores in place. optica.org For example, DR1-doped silica films have shown high thermal stability, with no relaxation of nonlinearity observed after 1000 hours at 125 °C. optica.org Another strategy to enhance stability is to use a photo-crosslinkable matrix, where after poling, the matrix is hardened using UV light to permanently fix the chromophore orientation. infona.pl

Electro-Optical Coefficient: The interaction between the chromophore and the viscoelastic properties of the polymer matrix directly affects the electro-optic response. spiedigitallibrary.org By selecting appropriate host polymers, such as polysulfones, materials with good optical clarity and high electro-optical activity can be prepared. hkust.edu.hk

Table 2: Second-Order NLO and Electro-Optic Properties of DR1-Doped Materials
Host MatrixProperty MeasuredValueConditions / NotesReference
Silica Film (Sol-gel)d₃₃ (NLO Coefficient)120 pm/V40 wt.% DR1, Corona Poled optica.org
Silica Film (Sol-gel)d₃₁ (NLO Coefficient)26 pm/V40 wt.% DR1, Corona Poled optica.org
Polysulfoneχ⁽²⁾eff (NLO Susceptibility)11 - 21 pm/VGuest-host system hkust.edu.hk
PMMAr₃₃ (Electro-Optic Coefficient)9.9 pm/VMeasured at 633 nm optica.org
Sol-gel (Cross-linked)Temporal StabilitySignificantly improvedUV-cured after poling to prevent relaxation. infona.pl

Environmental Research: Degradation Pathways and Chemical Fate of Disperse Red 1

Disperse Red 1, a member of the azo dye family, is subject to various degradation processes in the environment. Research into its chemical fate focuses on the breakdown of its chromophore, primarily through the cleavage of the azo bond, and the subsequent transformation of its molecular structure under different environmental conditions.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Routes for Highly Enriched and Stereospecifically Deuterated Disperse Red 1 Variants

The synthesis of Disperse Red 1-d3, formally known as 2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol, and other specifically deuterated analogues is pivotal for its application as an internal standard and mechanistic probe. vulcanchem.com Future research is trending towards developing more efficient, selective, and scalable synthetic methodologies.

The conventional synthesis of azo dyes like Disperse Red 1 involves a diazotization-coupling reaction. mdpi.comresearchgate.net This process typically starts with the diazotization of an aromatic primary amine, such as 4-nitroaniline (B120555), which is then reacted with a coupling agent, in this case, N-ethyl-N-(2-hydroxyethyl)aniline. mdpi.com To create the deuterated variant, a deuterated precursor is required. For this compound, this would involve using a deuterated N-ethyl-N-(2-hydroxyethyl)aniline.

Emerging research focuses on more advanced and precise methods for deuterium (B1214612) incorporation, which could be applied to the synthesis of Disperse Red 1 variants:

Catalytic Hydrogen-Deuterium (H/D) Exchange: Recent advancements have demonstrated the use of nanoparticle catalysts, such as ruthenium (Ru@PVP), for the regioselective and stereospecific deuteration of various aza compounds. nih.gov This method allows for H/D exchange under mild conditions, offering a potential route to selectively introduce deuterium into the Disperse Red 1 molecule at various positions with high isotopic enrichment. nih.gov

Stereospecific Deuteration: Studies on organometallic complexes have shown that stereospecific deuteration of aromatic rings is achievable. acs.org For instance, the deuteration of an aniline (B41778) ring at a position ortho to a metal-carbon bond has been observed in osmium complexes. acs.org Such targeted approaches could lead to the synthesis of Disperse Red 1 variants with deuterium atoms at specific, stereochemically defined positions on the phenyl rings, providing even more sophisticated probes for mechanistic studies.

Multicomponent Reactions (MCRs): MCRs are efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. thieme-connect.de This approach is being explored for isotopic labeling, as it allows for the rapid generation of diverse molecular structures from isotopically labeled building blocks. thieme-connect.deresearchgate.net Applying MCRs could streamline the synthesis of novel, deuterated azo dye structures related to Disperse Red 1. sioc-journal.cn

Table 1: Comparison of Potential Synthetic Strategies for Deuterated Disperse Red 1 Variants

Synthetic Route Description Potential Advantages Key Challenges
Classical Diazotization/Coupling Involves reacting a diazonium salt with a coupling component. Requires a pre-deuterated starting material. mdpi.com Well-established for azo dyes. Availability and cost of deuterated precursors. Limited control over stereospecificity.
Catalytic H/D Exchange Uses nanoparticle catalysts (e.g., Ruthenium) and a deuterium source (e.g., D2 gas) to exchange hydrogen for deuterium atoms on the molecule. nih.gov High chemo- and regioselectivity. Mild reaction conditions. Catalyst optimization for the specific substrate. Potential for side reactions.
Stereospecific Organometallic-Mediated Deuteration Employs metal complexes to direct deuteration to specific positions on an aromatic ring. acs.org Precise control over the stereochemical position of deuterium. Requires multi-step synthesis to create the necessary complex. Stoichiometric use of expensive metals.

| Multicomponent Reactions (MCRs) | Combines multiple, potentially deuterated, building blocks in a one-pot reaction to rapidly assemble a complex dye structure. thieme-connect.desioc-journal.cn | High efficiency and atom economy. Rapid generation of diverse structures. | Requires development of new MCR protocols for azo dye synthesis. |

Advancement of Analytical Techniques for Ultrasensitive Detection and Mechanistic Probing using this compound

The primary application of this compound is as an internal standard in quantitative analysis. vulcanchem.com Future research aims to push the boundaries of detection sensitivity and to leverage the isotopic label for deeper mechanistic insights.

The established method for using this compound is isotope dilution mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS). vulcanchem.comlcms.cz In this technique, a known quantity of this compound is added to a sample. Because it is chemically almost identical to the non-deuterated analyte (Disperse Red 1), it behaves similarly during sample extraction and analysis. However, the mass spectrometer can easily distinguish between the two compounds due to the mass difference of three atomic mass units conferred by the deuterium atoms. vulcanchem.com This allows for highly accurate and precise quantification of Disperse Red 1, even in complex matrices like environmental water samples or textiles. vulcanchem.comlcms.cz

Emerging analytical applications and future research directions include:

Ultrasensitive Detection with SERS: Surface-Enhanced Raman Scattering (SERS) is a technique capable of detecting molecules at extremely low concentrations, sometimes down to the single-molecule level. researchgate.net The use of isotopically edited dyes, where the only difference is isotopic substitution, provides an ideal platform for SERS studies. researchgate.net The distinct vibrational frequencies of the C-D bonds compared to C-H bonds in this compound would create a unique spectral signature, allowing for its detection and differentiation from the parent compound with high specificity. This could be applied in pharmacokinetics or for detecting trace amounts of the dye in biological systems. researchgate.net

Mechanistic Probing of Degradation: Azo dyes can be degraded in the environment or through industrial processes. By using this compound, researchers can trace the fate of specific parts of the molecule. For example, by observing the formation of deuterated and non-deuterated degradation products, it is possible to elucidate the chemical pathways of decomposition, such as the reductive cleavage of the azo bond. vulcanchem.com

Advanced Fluorescence-Based Detection: While Disperse Red 1 itself is a fluorescent dye, novel detection schemes are being developed to achieve ultrasensitive detection. researchgate.netnih.gov These include encapsulating dyes in nanoparticles to enhance brightness and photostability or using fluorescent dyes that only become active upon binding to a target, such as DNA. nih.govfrontiersin.org this compound could be incorporated into such systems to act as an internal reference or to study the photophysical interactions between the dye and its environment.

Table 2: Advanced Analytical Techniques and Applications for this compound

Technique Principle Future Application for this compound
Isotope Dilution LC-MS/MS Accurate quantification by comparing the signal of the analyte to a known amount of its co-eluting, mass-shifted isotopic analogue. vulcanchem.com Standard for regulatory testing in textiles and environmental monitoring. lcms.cz
Surface-Enhanced Raman Scattering (SERS) Enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces, allowing for single-molecule detection. researchgate.net Ultrasensitive detection in biological fluids; studying molecular interactions at surfaces.
Isotope-Assisted Mechanistic Studies Using the isotopic label as a tracer to follow atoms through chemical reactions or degradation pathways. Elucidating environmental degradation pathways; studying metabolism and toxicity mechanisms.

| Nanoparticle-Enhanced Fluorescence | Encapsulating dye molecules within nanoparticles to increase signal intensity and photostability for ultrasensitive detection. nih.gov | Development of advanced probes for bio-imaging and diagnostics with built-in quantification. |

Design and Synthesis of Next-Generation Functional Materials with Isotopic Labeling for Enhanced Performance and Understanding

The parent compound, Disperse Red 1, is a valuable chromophore used in the development of advanced functional materials, particularly in photonics and polymer science. The incorporation of its deuterated analogue, this compound, into these materials offers a unique method for probing structure-property relationships, degradation mechanisms, and molecular dynamics.

Disperse Red 1 is known for its non-linear optical (NLO) properties, making it a candidate for applications in optical computing and data storage. aip.org It can be doped into polymer matrices to create electro-optic films or used to functionalize other materials. For example, Disperse Red 1 has been incorporated into polylactide (PLA) through dye-initiated polymerization, creating polymers with lasting color and specific functionalities. mdpi.com Another approach involves modifying polytetrafluoroethylene (PTFE) membranes with Disperse Red 1 for applications like light-controlled water desalination.

The role of this compound in this field is not as a primary functional component, but as a diagnostic tool. By strategically substituting the deuterated version for the standard dye, researchers can gain deeper insights:

Studying Material Degradation: In materials designed for optical applications, the photostability of the chromophore is critical. By exposing a material containing a mix of Disperse Red 1 and this compound to light or other stressors, the degradation products can be analyzed by mass spectrometry. This can reveal if certain parts of the dye molecule are more susceptible to breaking down, providing crucial information for designing more robust materials.

Probing Diffusion and Molecular Mobility: In polymer-dye composites, the mobility of the dye molecules within the polymer matrix affects the material's properties and stability. Isotopic labeling is a powerful technique for studying diffusion. acs.org By creating a layered or gradient structure with this compound and Disperse Red 1, techniques like secondary ion mass spectrometry (SIMS) or atom probe tomography (APT) could be used to track the movement of the deuterated molecules over time and under different conditions (e.g., temperature). acs.org

Investigating Reaction Mechanisms: When Disperse Red 1 is used as an initiator for polymerization, as in the case of PLA-dye conjugates, its chemical reactivity is key. mdpi.com Using this compound could help elucidate the initiation mechanism. The kinetic isotope effect—a change in reaction rate upon isotopic substitution—could be measured to determine the rate-limiting steps of the polymerization process.

Table 3: Functional Materials and the Role of this compound

Material Type Application Role of Disperse Red 1 (Parent) Diagnostic Role of this compound
NLO Polymer Films Photonics, optical data storage, electro-optic modulators. Provides the active NLO chromophore. aip.org Probe photostability and degradation pathways; study molecular orientation.
Dye-Initiated Polymers (e.g., PLA-DR1) Biodegradable colored materials, functional plastics. mdpi.com Acts as both the initiator for polymerization and the coloring agent. mdpi.com Elucidate polymerization mechanisms via kinetic isotope effect studies.
Functionalized Membranes (e.g., DR1-PTFE) Light-controlled filtration, water desalination. Acts as a photoswitch to alter membrane properties. Investigate dye leaching, stability, and interaction with the membrane support.

| Hybrid Silsesquioxane (POSS) Nanomaterials | High-stability dyes, molecular imaging. researchgate.net | Serves as the photoactive "push-pull" azobenzene (B91143) component. researchgate.net | Study aggregation behavior and thermal stability at the molecular level. |

Interdisciplinary Research Integrating Isotopic Tracing for Complex Environmental and Biological Systems Studies

The use of stable isotopes as tracers is a cornerstone of modern environmental and biological research. researchgate.netmusechem.comcopernicus.org this compound is uniquely positioned to bridge studies on the environmental fate of industrial pollutants with investigations into their biological and toxicological effects.

Azo dyes like Disperse Red 1 are of significant environmental interest due to their widespread use in the textile industry and their potential to form harmful degradation products. nih.govelsevier.es Studies have shown that Disperse Red 1 can have cytotoxic and genotoxic effects. nih.govmedchemexpress.com

Future interdisciplinary research can leverage this compound in several ways:

Environmental Fate and Transport: Stable isotopes of water (²H and ¹⁸O) are routinely used to trace water flow through watersheds, identify groundwater recharge sources, and understand contaminant transport. researchgate.netmdpi.commdpi.com In a similar manner, this compound can be used as an artificial tracer in controlled experiments to study the movement and breakdown of azo dyes in soil and water systems. This allows for precise tracking of the dye's path, its adsorption to soil particles, and its rate of degradation under various environmental conditions, without the complications of radioactive tracers. mdpi.com

Toxicology and Metabolism (ADME Studies): In pharmaceutical research, isotopic labeling is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com Given the toxicological concerns surrounding Disperse Red 1, the -d3 analogue is an ideal tool for conducting detailed ADME and toxicology studies. nih.govmedchemexpress.com Researchers can administer the deuterated compound to model organisms and use mass spectrometry to trace its journey through the body, identify metabolic breakdown products, and determine where the compound or its metabolites accumulate. This provides a much clearer picture of its biological impact than studies using the non-labeled compound alone.

Eco-Toxicological Pathway Analysis: By combining environmental and biological tracing, a complete picture of a pollutant's impact can be formed. For example, a microcosm study could use this compound to trace the dye's movement from contaminated water into an aquatic organism, like Daphnia, and then identify the specific deuterated metabolites formed within the organism. nih.gov This would directly link environmental exposure to biological effect and metabolic fate, providing critical data for ecological risk assessments.

Table 4: Interdisciplinary Research Applications for this compound

Research Field Key Question How this compound Can Provide Answers
Environmental Hydrology How do azo dyes move through soil and groundwater? mdpi.com Acts as a conservative tracer in controlled release experiments to map flow paths and degradation rates.
Environmental Chemistry What are the primary degradation pathways of Disperse Red 1 in the environment? Enables "isotope-assisted" mechanistic studies to identify specific bond cleavages and reaction products.
Toxicology How is Disperse Red 1 metabolized by living organisms? What are the toxic metabolites? nih.gov Functions as a tracer in ADME (Absorption, Distribution, Metabolism, Excretion) studies to identify and quantify metabolites in tissues and fluids. musechem.com

| Eco-Toxicology | What is the pathway of an azo dye from the environment into an organism and what is its biological fate? | Can be used to trace the dye from an environmental medium (water) into a model organism and follow its subsequent metabolic transformation. |

Q & A

What are the critical parameters for synthesizing and characterizing Disperse Red 1-d3 with isotopic purity?

Category : Basic Research
Answer : Synthesis requires precise control of deuterium incorporation during the reaction. Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm isotopic labeling efficiency, and high-resolution mass spectrometry (HRMS) to validate molecular weight integrity. Monitor reaction conditions (e.g., temperature, solvent purity) to minimize isotopic dilution. For purity assessment, employ reverse-phase HPLC with UV-Vis detection at λ_max ≈ 500 nm, referencing deuterated solvent systems to avoid interference .

How can researchers optimize this compound’s stability in experimental formulations under varying thermal and storage conditions?

Category : Advanced Research
Answer : Stability studies should test additives (e.g., glycerol, polyethylene glycol) at concentrations between 6–14 wt% to mitigate aggregation. Monitor parameters such as viscosity (using rheometry), particle size (dynamic light scattering), and absorbance (UV-Vis spectroscopy) under accelerated aging (40–60°C) and freeze-thaw cycles. Include control groups without additives to isolate degradation pathways. Statistical modeling (ANOVA) can identify significant factors affecting stability .

What methodologies are recommended for detecting and quantifying this compound in complex matrices (e.g., wastewater, biological samples)?

Category : Basic Research
Answer : Solid-phase extraction (SPE) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) enhances sensitivity in trace analysis. Deuterated internal standards (e.g., Disperse Red 1-d6) correct for matrix effects. Validate recovery rates (70–120%) and limit of detection (LOD < 0.1 ppb) via spiked samples. Cross-validate with fluorescence spectroscopy for corroboration .

How should researchers address contradictions in reported photodegradation rates of this compound across studies?

Category : Advanced Research
Answer : Discrepancies often arise from variations in light source intensity (e.g., UV vs. visible), solvent polarity, or oxygen availability. Replicate experiments using standardized irradiance (e.g., 500 W/m²) and controlled atmospheric conditions (N₂ vs. O₂). Compare quantum yield calculations and employ multivariate regression to isolate dominant degradation drivers. Cross-reference with transient absorption spectroscopy to identify intermediate species .

What experimental designs are effective for studying this compound’s environmental behavior, including adsorption and bioaccumulation?

Category : Advanced Research
Answer : Use batch adsorption experiments with model substrates (e.g., activated carbon, bentonite) at varying pH (3–10) and ionic strengths. Quantify adsorption isotherms (Langmuir/Freundlich models) via UV-Vis or LC-MS. For bioaccumulation, expose model organisms (e.g., Daphnia magna) to sublethal concentrations and analyze tissue uptake using accelerated solvent extraction (ASE) followed by MS detection. Include kinetic studies to estimate bioconcentration factors (BCFs) .

How can researchers evaluate this compound’s interactions with synthetic polymers for textile applications?

Category : Advanced Research
Answer : Conduct dye-polymer affinity tests using differential scanning calorimetry (DSC) to assess glass transition temperature (Tg) shifts. Measure partition coefficients in polymer-water systems via equilibrium dialysis. For in-situ analysis, employ confocal Raman microscopy to map dye distribution within fiber matrices. Compare results with molecular dynamics simulations to predict binding energetics .

What protocols ensure reproducibility in this compound degradation studies under simulated environmental conditions?

Category : Basic Research
Answer : Standardize photoreactor setups (e.g., quartz vs. borosilicate vessels) and calibrate light sources with radiometers. Document dissolved oxygen levels and agitation rates (≥150 rpm) to ensure homogeneity. Report degradation half-lives with 95% confidence intervals and share raw spectral data in open repositories (e.g., Zenodo) adhering to FAIR principles .

How should researchers design experiments to resolve conflicting data on this compound’s thermal degradation products?

Category : Advanced Research
Answer : Use hyphenated techniques like pyrolysis-GC-MS to identify volatile degradation byproducts. For non-volatile residues, apply high-temperature HPLC coupled with evaporative light scattering detection (ELSD). Compare results across multiple heating rates (5–20°C/min) and isolate intermediates via preparative TLC. Validate findings with density functional theory (DFT) calculations to predict thermal decomposition pathways .

What analytical strategies are suitable for quantifying this compound’s role in dye-polymer interaction studies?

Category : Basic Research
Answer : Use fluorescence quenching assays to measure binding constants (Kb) with polymers like polyamide-6.6. For spatial resolution, apply time-resolved fluorescence anisotropy. Complement with atomic force microscopy (AFM) to correlate surface topography with dye adsorption. Normalize data to polymer crystallinity indices derived from X-ray diffraction (XRD) .

How can isotopic labeling (d3) in this compound improve traceability in metabolic or environmental fate studies?

Category : Advanced Research
Answer : The deuterium label enables precise tracking via isotopic ratio mass spectrometry (IRMS). In metabolic studies, incubate with hepatic microsomes and monitor deuterium retention via LC-HRMS. For environmental fate, use stable isotope probing (SIP) to distinguish biotic vs. abiotic degradation in soil/water systems. Calibrate against non-deuterated analogs to account for kinetic isotope effects (KIEs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.